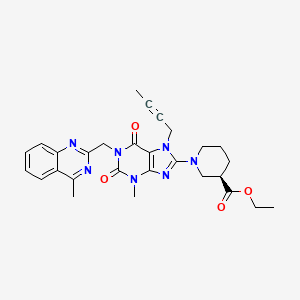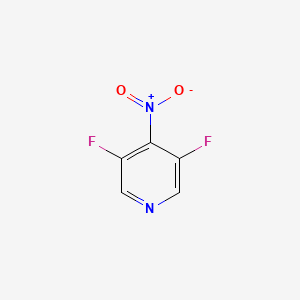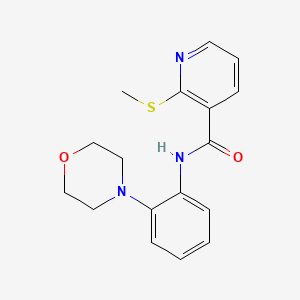![molecular formula C21H18N6O4 B13360958 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide can be achieved through a multicomponent Povarov reaction. This reaction involves the use of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid. The reaction is typically mediated by eutectic solvents bearing Lewis or Brønsted acids, which serve as reaction media and catalysts .
Industrial Production Methods
For industrial production, the same multicomponent Povarov reaction can be scaled up. The use of eutectic solvents like ChCl/ZnCl2 (1/2) has been found to be effective, allowing for the obtention of the target compound in good yields. The reaction conditions are mild, and the eutectic mixture can be reused multiple times without a significant loss in catalytic activity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.
Applications De Recherche Scientifique
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydroisoindolo[2,1-a]quinazolin derivatives, such as:
- 6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-one
- 5-phenylisoindolo[2,1-a]quinazolin-11(6aH)-one
Uniqueness
What sets 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C21H18N6O4 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18N6O4/c1-31-11-16-22-21(25-24-16)23-17(28)10-26-18-12-6-2-3-7-13(12)20(30)27(18)15-9-5-4-8-14(15)19(26)29/h2-9,18H,10-11H2,1H3,(H2,22,23,24,25,28) |
Clé InChI |
ZLLOLYWVEZNWNO-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC(=NN1)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Ethylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360882.png)


![Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B13360891.png)


![1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360911.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)

![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360931.png)
![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13360948.png)

![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
